molecular formula C12H10N2O B188823 N-Phenylisonicotinamide CAS No. 3034-31-9

N-Phenylisonicotinamide

Cat. No.: B188823
CAS No.: 3034-31-9
M. Wt: 198.22 g/mol
InChI Key: FCTZHFATVFONMW-UHFFFAOYSA-N
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Description

N-Phenylisonicotinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom of isonicotinamide

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylisonicotinamide can be synthesized through the reaction of isonicotinic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of aluminum chloride and triethylamine as catalysts to promote the acylation of aniline with isonicotinic acid esters .

Chemical Reactions Analysis

Types of Reactions: N-Phenylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: this compound amine.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Phenylisonicotinamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

    N-Phenylbenzamide: Similar in structure but lacks the pyridine ring.

    N-Phenylpicolinamide: Contains a pyridine ring but differs in the position of the amide group.

Uniqueness: N-Phenylisonicotinamide is unique due to the presence of both a phenyl group and a pyridine ring, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

N-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTZHFATVFONMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277800
Record name N-Phenylisonicotinamide
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-31-9
Record name Isonicotinanilide
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Record name Isonicotinanilide
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Record name 3034-31-9
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Record name N-Phenylisonicotinamide
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Record name 4-Pyridinecarboxamide, N-phenyl
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Synthesis routes and methods

Procedure details

Into a 4-necked RBF equipped with an overhead stirrer, J-Kem internal temperature probe, a reflux condensor and an addition funnel was placed isonicotinoyl chloride-hydrochloride (50 g, 0.28 mol). To this solid was added 500 ml of 1,2-dichloroethane and the slurry cooled to 0° C. using an ice/water bath. To the addition funnel was added a mixture of the aniline (31.4 g, 0.34 mol) and Et3N (59.5 g, 0.59 mol) in 50 ml of 1,2-dichloroethane. This mixture was slowly added to the slurry over 25 min. A slight exotherm was observed from 2.4° C. to 15° C. after the addition of the first 10 ml. The reaction mixture was observed to cool down slowly. The reaction mixture turned yellow and became heterogeneous. After 30 min., the ice bath was removed and the reaction heated to reflux for 1.5 h. Deionized water, 100 ml, was added and an off-white precipitate formed. The precipitate was collected by filtering through paper on a Buchner funnel and placed in a drying oven (60° C.) overnight to give 45 g (81% th) of an off-white crystalline solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step Two
Name
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the crystal structure of bis(N-Phenylisonicotinamide)silver(I) nitrate?

A1: The bis(this compound)silver(I) nitrate complex, with the formula trans-Ag(NPI)2.2CH3OH, exhibits interesting behavior in the solid state. The research highlights its ability to undergo single-crystal to single-crystal phase transitions. [] This means that the crystal lattice maintains its overall integrity during the transition, even as the arrangement of molecules within the lattice shifts. This is relatively uncommon and can be valuable in applications requiring predictable structural changes, such as sensor design. The research specifically describes two transitions:

  • Desolvation-induced: Under vacuum, the complex loses methanol molecules (originally present as solvates), leading to a new crystalline phase. This new phase is denoted as trans-Ag(NPI)2. This transition is reversible, meaning the material can reabsorb methanol and revert to its original structure.

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